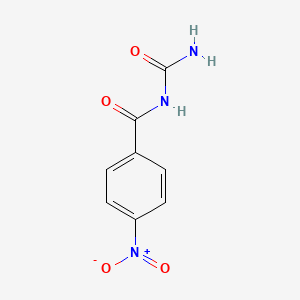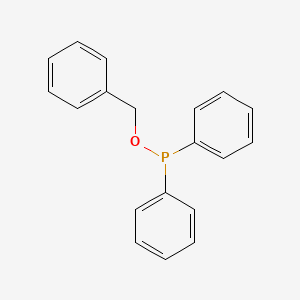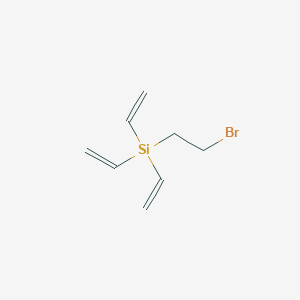
(2-Bromoethyl)(triethenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(triethenyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group and three ethylene groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(triethenyl)silane typically involves the reaction of triethenylsilane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The process can be summarized as follows:
Triethenylsilane+2-Bromoethanol→this compound+By-products
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.
Scientific Research Applications
(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.
Comparison with Similar Compounds
Triethenylsilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a bromoethyl group but has three methyl groups instead of ethylene groups, leading to different reactivity and applications.
Uniqueness: (2-Bromoethyl)(triethenyl)silane is unique due to the combination of the bromoethyl and ethylene groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and hydrosilylation reactions makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
51664-51-8 |
|---|---|
Molecular Formula |
C8H13BrSi |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-bromoethyl-tris(ethenyl)silane |
InChI |
InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2 |
InChI Key |
PSPIGWSLGREJFN-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](CCBr)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



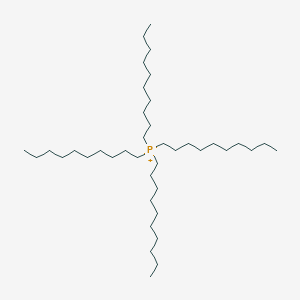
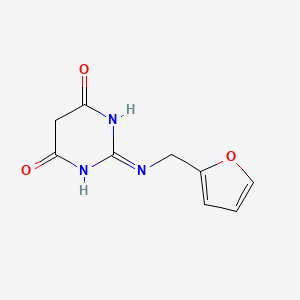
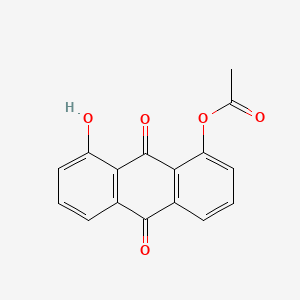
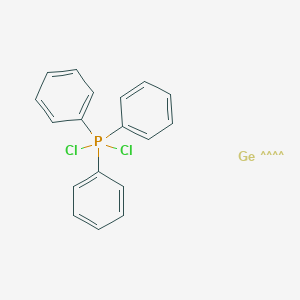

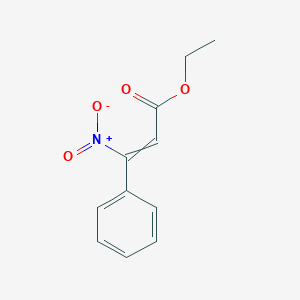
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
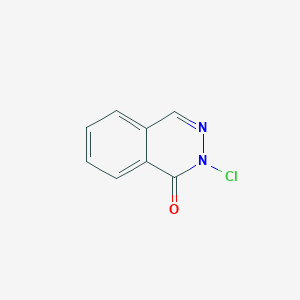
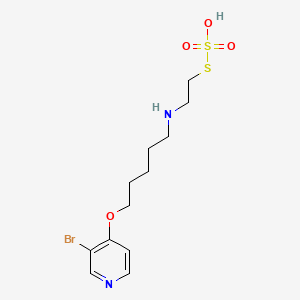

![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
